Procurement-Relevant LogP Shift: +37% Calculated Lipophilicity Over the Primary Sulfonamide Analog
The target compound 4-bromo-N-isopropyl-2,6-dimethylbenzenesulfonamide exhibits a calculated logP of 2.75 (Leyan ChemAxon prediction), whereas the direct primary sulfonamide analog 4-bromo-2,6-dimethylbenzene-1-sulfonamide yields a calculated logP of 1.71 under the same platform . This represents a quantitative +1.04 log unit increase, translating to a 37% higher lipophilicity. The increased lipophilicity is attributed to the N-isopropyl substituent replacing the polar –NH₂ terminus, thereby reducing hydrogen-bond donor count from 2 to 1 and moderating topological polar surface area impacts .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP = 2.75 |
| Comparator Or Baseline | 4-Bromo-2,6-dimethylbenzene-1-sulfonamide (CAS 1099660-86-2); calculated logP = 1.71 |
| Quantified Difference | Δ logP = +1.04 (37% higher lipophilicity for target) |
| Conditions | Vendor-calculated logP using ChemAxon algorithm; both compounds listed on Leyan platform with comparable CAS registry data |
Why This Matters
For procurement decisions in drug discovery, a logP difference of >0.5 units is associated with meaningful shifts in membrane permeability and oral bioavailability predictions; researchers screening a sulfonamide library for intracellular targets should prioritize the N-isopropyl congener over the primary sulfonamide for higher passive diffusion.
